(R)-BRD3731

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

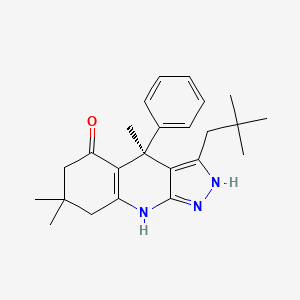

(4S)-3-(2,2-dimethylpropyl)-4,7,7-trimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O/c1-22(2,3)12-17-20-21(27-26-17)25-16-13-23(4,5)14-18(28)19(16)24(20,6)15-10-8-7-9-11-15/h7-11H,12-14H2,1-6H3,(H2,25,26,27)/t24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRXTIGAQRIAEX-XMMPIXPASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)C(C3=C(NN=C3N2)CC(C)(C)C)(C)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(C2=C(CC(CC2=O)(C)C)NC3=NNC(=C31)CC(C)(C)C)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (R)-BRD3731

Audience: Researchers, scientists, and drug development professionals.

Core Subject: (R)-BRD3731, a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β).

Executive Summary

This compound is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β), a serine/threonine kinase implicated in a multitude of cellular processes, including the Wnt/β-catenin signaling pathway. This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative biochemical and cellular data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows. The primary mechanism of this compound involves the competitive inhibition of the ATP-binding site of GSK3β, leading to the modulation of downstream signaling cascades critical in various physiological and pathological states.

Core Mechanism of Action: Inhibition of GSK3β

Glycogen Synthase Kinase 3 (GSK3) exists as two highly homologous paralogs, GSK3α and GSK3β.[1] GSK3β is a key regulatory kinase that is constitutively active in resting cells and is inhibited in response to various signaling pathways, most notably the Wnt and PI3K/Akt pathways.[2] In the canonical Wnt pathway, GSK3β is a core component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[2][3]

This compound acts as a selective, ATP-competitive inhibitor of GSK3β. By binding to the ATP pocket, it prevents the phosphorylation of GSK3β substrates. This inhibition disrupts the β-catenin destruction complex, leading to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes.

Signaling Pathway Diagram

Caption: Wnt signaling pathway and the inhibitory action of this compound on GSK3β.

Quantitative Data

The inhibitory activity of this compound and its racemic form, BRD3731, has been characterized through biochemical and cellular assays. There is a notable discrepancy in the literature regarding the exact IC50 values, which appears to stem from the specific compound example cited in the source patent. The data from the primary scientific publication (Wagner et al., 2018) is presented alongside vendor-reported data for clarity.

Table 1: Biochemical Inhibitory Activity

| Compound | Target | IC50 | Selectivity (α vs β) | Source |

|---|---|---|---|---|

| BRD3731 (Racemate) | GSK3β | 15 nM | 14-fold | [1] |

| GSK3α | 215 nM | |||

| This compound | GSK3β | 1.05 µM | 6.4-fold | |

| GSK3α | 6.7 µM |

| BRD3731 | GSK3β (D133E Mutant) | 53 nM | - | |

Table 2: Cellular Target Engagement and Downstream Effects

| Assay Type | Cell Line | Compound/Concentration | Effect | Source |

|---|---|---|---|---|

| Target Engagement (CETSA) | - | BRD3731 | Kd of 3.3 µM | |

| CRMP2 Phosphorylation | SH-SY5Y | BRD3731 (1-10 µM) | Inhibition of phosphorylation | |

| β-catenin Phosphorylation | HL-60 | BRD3731 (20 µM) | Decrease at S33/37/T41, Increase at S675 | |

| Colony Formation | TF-1 | BRD3731 (10-20 µM) | Impaired colony formation | |

| Colony Formation | MV4-11 | BRD3731 (10-20 µM) | Increased colony-forming ability |

| In Vivo Seizure Model | Fmr1 KO Mice | BRD3731 (30 mg/kg; i.p.) | Reduction of audiogenic seizures | |

Experimental Protocols

In Vitro Kinase Activity Assay (Luminescent)

This protocol is a representative method for determining the IC50 values of inhibitors against GSK3β using a luminescent ADP-detecting assay.

Objective: To measure the amount of ADP produced in a kinase reaction as an indicator of enzyme activity.

Materials:

-

Recombinant human GSK3β enzyme

-

GSK3 Substrate Peptide

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ATP

-

This compound (serial dilutions in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

96-well or 384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. Further dilute in Kinase Assay Buffer to achieve the desired final concentrations (typically, the final DMSO concentration should be ≤1%).

-

Reaction Setup: To each well of the assay plate, add:

-

5 µL of diluted compound or vehicle (DMSO in Kinase Assay Buffer).

-

10 µL of a master mix containing GSK3β enzyme and GSK3 substrate peptide in Kinase Assay Buffer.

-

-

Initiation: Start the kinase reaction by adding 10 µL of ATP solution (in Kinase Assay Buffer) to each well. The final ATP concentration should be at or near the Km for the enzyme.

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Analysis: Convert luminescence values to percent inhibition relative to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to verify direct target engagement in a cellular environment. It is based on the principle of ligand-induced thermal stabilization of the target protein.

Objective: To determine the cellular binding affinity (Kd) of this compound to GSK3β within intact cells.

Procedure:

-

Cell Culture and Treatment: Culture cells (e.g., HEK293) to 80-90% confluency. Treat cells with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 1 hour) at 37°C.

-

Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

-

Protein Quantification (Western Blot):

-

Collect the supernatant (soluble fraction).

-

Normalize total protein concentration for all samples.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for GSK3β.

-

Use an appropriate HRP-conjugated secondary antibody and ECL substrate for detection.

-

-

Analysis:

-

Melt Curve: Quantify the band intensities for each temperature point. Plot the percentage of soluble GSK3β relative to the non-heated control against temperature to generate a melting curve. A shift in the curve in the presence of the compound indicates stabilization.

-

Isothermal Dose-Response: Use a single, fixed temperature from the melt curve analysis. Plot the amount of soluble GSK3β against the log of the compound concentration to determine the EC50 for thermal stabilization, which corresponds to the cellular Kd.

-

CETSA Workflow Diagram

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound is a valuable chemical probe for studying the biological functions of GSK3β. Its mechanism of action is centered on the selective, ATP-competitive inhibition of the GSK3β kinase. This leads to the stabilization of key substrates like β-catenin and modulates downstream cellular events, including gene transcription and phosphorylation cascades. The provided quantitative data and detailed protocols offer a robust framework for utilizing this compound in research settings to further elucidate the roles of GSK3β in health and disease. Careful consideration should be given to the specific potency values reported, with data from primary peer-reviewed literature being prioritized.

References

(R)-BRD3731: A Technical Guide to its Selectivity and Potency as a GSK3β Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity and potency of (R)-BRD3731, a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β). This document compiles available quantitative data, details experimental methodologies for its characterization, and illustrates the key signaling pathways involved.

Introduction

Glycogen Synthase Kinase 3 (GSK3) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1] The two isoforms, GSK3α and GSK3β, share a high degree of homology within their kinase domains. GSK3β, in particular, is a key regulator of the Wnt/β-catenin signaling pathway and has been implicated in the pathophysiology of various diseases, including neurodegenerative disorders, psychiatric conditions, and cancer.[1] Consequently, the development of selective GSK3β inhibitors is of significant therapeutic interest. This compound has emerged as a valuable chemical probe for studying the biological functions of GSK3β due to its selectivity over its α-isoform.

Quantitative Data: Potency and Selectivity

This compound and its racemic mixture, BRD3731, have been characterized by their half-maximal inhibitory concentrations (IC50) against GSK3α and GSK3β, demonstrating notable selectivity for the β-isoform.

| Compound | Target | IC50 | Selectivity (α over β) | Reference |

| BRD3731 | GSK3β | 15 nM | 14-fold | [1] |

| GSK3α | 215 nM | [1] | ||

| This compound | GSK3β | 1.05 µM | 6.4-fold | [2] |

| GSK3α | 6.7 µM |

In a cellular context, BRD3731 has been shown to inhibit GSK3β with a dissociation constant (Kd) of 3.3 μM. It is important to note that while the racemic BRD3731 displays higher potency in biochemical assays, the (R)-enantiomer provides a more defined tool for structure-activity relationship studies.

Experimental Protocols

This section details the methodologies used to characterize the potency and cellular effects of this compound.

In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for determining the potency of inhibitors against purified kinases.

Objective: To determine the IC50 value of this compound against GSK3β and GSK3α.

Materials:

-

Recombinant human GSK3β and GSK3α enzymes

-

Biotinylated substrate peptide

-

ATP

-

Europium-labeled anti-phosphoserine antibody

-

Streptavidin-Allophycocyanin (SA-APC)

-

This compound

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well low-volume microplates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells of the microplate.

-

Add the GSK3β or GSK3α enzyme to the wells.

-

Initiate the kinase reaction by adding a mixture of the biotinylated substrate peptide and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a detection mix containing EDTA, the Europium-labeled anti-phosphoserine antibody, and SA-APC.

-

Incubate the plate at room temperature for 60 minutes to allow for the development of the FRET signal.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

-

Calculate the TR-FRET ratio (acceptor/donor) and plot the results against the inhibitor concentration to determine the IC50 value using a suitable non-linear regression model.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in a cellular environment, providing evidence of target engagement.

Objective: To confirm the binding of this compound to GSK3β in intact cells.

Materials:

-

Cell line expressing GSK3β (e.g., HEK293)

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease and phosphatase inhibitors

-

Antibodies for Western blotting (anti-GSK3β, loading control)

Procedure:

-

Treat cultured cells with this compound or DMSO for a specified time (e.g., 1-2 hours).

-

Harvest and wash the cells with PBS.

-

Resuspend the cell pellet in PBS and aliquot into PCR tubes.

-

Heat the cell suspensions at a range of temperatures (e.g., 40-65°C) for a short duration (e.g., 3-6 minutes) using a thermal cycler, followed by a cooling step.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed to pellet aggregated proteins.

-

Collect the supernatant (soluble protein fraction) and determine the protein concentration.

-

Analyze the soluble GSK3β levels by Western blotting.

-

Quantify the band intensities and plot the normalized soluble protein fraction against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Western Blot Analysis of β-Catenin Phosphorylation

This protocol is used to assess the functional consequence of GSK3β inhibition by this compound on the Wnt/β-catenin signaling pathway.

Objective: To measure the effect of this compound on the phosphorylation of β-catenin at GSK3β-specific sites.

Materials:

-

Cell line responsive to GSK3β inhibition (e.g., HL-60)

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-β-catenin (Ser33/37/Thr41), anti-total-β-catenin, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-β-catenin overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with antibodies against total β-catenin and a loading control to normalize the data.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.

Caption: Wnt/β-Catenin Signaling Pathway and the inhibitory action of this compound on GSK3β.

Caption: A typical experimental workflow for characterizing the potency and cellular activity of this compound.

Kinase Selectivity Profile

A comprehensive kinase selectivity profile, often obtained through a kinome scan, is crucial for understanding the off-target effects of a kinase inhibitor. While specific kinome scan data for this compound is not widely published in the public domain, the available IC50 data against the highly homologous GSK3α provides initial evidence of its selectivity. For a thorough evaluation, it is recommended to profile this compound against a broad panel of kinases, particularly those within the CMGC (CDK, MAPK, GSK3, CLK) kinase group, to which GSK3 belongs.

Conclusion

This compound is a valuable research tool for investigating the biological roles of GSK3β. Its demonstrated selectivity over GSK3α allows for the specific interrogation of GSK3β-mediated signaling pathways. The experimental protocols outlined in this guide provide a framework for researchers to independently verify its potency and cellular effects. Further characterization of its kinome-wide selectivity will enhance its utility as a specific chemical probe.

References

An In-depth Technical Guide to (R)-BRD3731: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of (R)-BRD3731, a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β). This document includes detailed experimental protocols for its synthesis and biological evaluation, as well as visualizations of key signaling pathways and experimental workflows. All quantitative data is summarized in structured tables for ease of comparison.

Chemical Structure and Properties

This compound is a potent and selective inhibitor of GSK3β, an enzyme implicated in a variety of cellular processes and disease states.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | 5-(4-(benzyloxy)phenyl)-N-((R)-1-phenylethyl)isoxazole-3-carboxamide |

| Molecular Formula | C25H22N2O3 |

| Molecular Weight | 410.46 g/mol |

| CAS Number | 2056262-08-7[1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Biological Activity and Mechanism of Action

This compound functions as a selective inhibitor of GSK3β. GSK3 is a serine/threonine kinase that plays a crucial role in various signaling pathways, including the Wnt/β-catenin and insulin signaling pathways. Dysregulation of GSK3 activity has been linked to several diseases, including neurodegenerative disorders, psychiatric disorders, and diabetes.

This compound exhibits significant selectivity for the β isoform of GSK3 over the α isoform.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC50 | Reference |

| GSK3β | 1.05 µM | [1] |

| GSK3α | 6.7 µM | [1] |

The mechanism of action of this compound involves the inhibition of GSK3β-mediated phosphorylation of its downstream substrates. Two key substrates affected by this compound are Collapsin Response Mediator Protein 2 (CRMP2) and β-catenin.

-

CRMP2: Inhibition of GSK3β by this compound prevents the phosphorylation of CRMP2. This protein is involved in neuronal development and axonal guidance.

-

β-catenin: In the canonical Wnt signaling pathway, GSK3β phosphorylates β-catenin, targeting it for proteasomal degradation. By inhibiting GSK3β, this compound leads to the stabilization and nuclear accumulation of β-catenin, which in turn activates the transcription of Wnt target genes.

Signaling Pathway

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the point of intervention by this compound.

References

The Enantiomeric Distinction: A Technical Guide to (R)-BRD3731 and BRD3731 in GSK3β Inhibition

For Immediate Release

CAMBRIDGE, MA – This technical guide provides an in-depth analysis of the Glycogen Synthase Kinase 3β (GSK3β) inhibitor BRD3731 and its (R)-enantiomer, (R)-BRD3731. Aimed at researchers, scientists, and drug development professionals, this document elucidates the critical differences in their biochemical activity, mechanism of action, and provides detailed experimental protocols and signaling pathway diagrams to facilitate further research and development in this area.

Core Concepts: Chirality and Potency

BRD3731 is a selective inhibitor of GSK3β, an enzyme implicated in a multitude of cellular processes and a therapeutic target for various diseases, including psychiatric and neurodegenerative disorders.[1][2] BRD3731 is a racemic mixture, meaning it contains equal amounts of its two non-superimposable mirror-image isomers, or enantiomers: this compound and (S)-BRD3731. The spatial arrangement of atoms in these enantiomers can lead to significant differences in their biological activity, a common phenomenon in pharmacology.

The primary distinction between BRD3731 and this compound lies in their potency as GSK3β inhibitors. The racemic mixture, BRD3731, exhibits significantly higher potency against GSK3β compared to the isolated (R)-enantiomer. This strongly suggests that the (S)-enantiomer is the more active component of the racemic mixture.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the inhibitory activity of BRD3731 and its (R)-enantiomer against the two isoforms of GSK, GSK3α and GSK3β.

Table 1: In Vitro Inhibitory Activity of BRD3731 and this compound against GSK3 Isoforms

| Compound | Target | IC50 (nM) | Selectivity (GSK3α/GSK3β) |

| BRD3731 (racemic) | GSK3β | 15[2][3][4] | 14.3-fold |

| GSK3α | 215 | ||

| This compound | GSK3β | 1050 | 6.4-fold |

| GSK3α | 6700 |

Table 2: Anti-inflammatory Effects of BRD3731 in LPS-Stimulated SIM-A9 Microglial Cells

Data extracted from Vafai, et al. (2021).

| Analyte | Treatment Concentration (µM) | Inhibition of mRNA Expression (%) | Reduction in Secreted Protein (%) |

| IL-1β | 10 | 75.67 | - |

| 20 | 92.75 | 89.57 | |

| IL-6 | 10 | 42.14 | - |

| 20 | 54.57 | 47.85 | |

| TNF-α | 10 | 40.8 | - |

| 20 | 62.87 | 74.62 | |

| iNOS | 10 | - | - |

| 20 | - | - |

Signaling Pathways and Mechanism of Action

GSK3β is a key regulatory kinase involved in multiple signaling pathways. BRD3731 exerts its effects by inhibiting the kinase activity of GSK3β, thereby modulating downstream signaling cascades.

Wnt/β-catenin Signaling Pathway

In the absence of a Wnt signal, GSK3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK3β by BRD3731 prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, inducing the expression of Wnt target genes.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial cell survival pathway. Akt, a serine/threonine kinase, can phosphorylate and inactivate GSK3β. While BRD3731 directly inhibits GSK3β, its effects can be synergistic with the activation of the PI3K/Akt pathway, leading to a more profound inhibition of GSK3β activity.

NF-κB Signaling Pathway

GSK3β can modulate the NF-κB signaling pathway, which is central to inflammation. By inhibiting GSK3β, BRD3731 can lead to a reduction in the activity of the transcription factor NF-κB, resulting in decreased expression of pro-inflammatory cytokines.

Experimental Protocols

GSK3β Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available kits for the determination of kinase activity and inhibitor IC50 values.

Materials:

-

GSK3β enzyme

-

GSK3 substrate peptide

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

BRD3731 or this compound at various concentrations

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the inhibitor (BRD3731 or this compound) in kinase reaction buffer.

-

Add 5 µL of the inhibitor dilutions to the wells of the assay plate. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control.

-

Add 10 µL of a solution containing GSK3β enzyme and GSK3 substrate peptide in kinase reaction buffer to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution in kinase reaction buffer to each well. The final ATP concentration should be at or near the Km for GSK3β.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate the plate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

-

Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantification of Cytokine mRNA by Real-Time Quantitative PCR (RT-qPCR)

This protocol is a general guideline for measuring changes in gene expression in cells treated with BRD3731, based on the methodology described by Vafai et al. (2021).

Materials:

-

Cell line (e.g., SIM-A9 microglial cells)

-

Cell culture medium and reagents

-

Lipopolysaccharide (LPS)

-

BRD3731

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Primers for target genes (e.g., IL-1β, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Cell Treatment:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of BRD3731 for a specified time (e.g., 2 hours).

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a further period (e.g., 6 hours) in the continued presence of BRD3731.

-

-

RNA Extraction:

-

Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Assess the quantity and quality of the extracted RNA.

-

-

Reverse Transcription:

-

Synthesize cDNA from the total RNA using a reverse transcription kit according to the manufacturer's protocol.

-

-

Real-Time qPCR:

-

Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target and housekeeping genes, and the cDNA template.

-

Perform the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling program.

-

Include no-template controls for each primer set.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

-

Calculate the fold change in gene expression relative to the vehicle-treated control group using the 2-ΔΔCt method.

-

Conclusion

The distinction between BRD3731 and this compound is a clear example of the importance of stereochemistry in drug design and development. The racemic mixture, BRD3731, is a potent and selective inhibitor of GSK3β, with its activity likely attributed predominantly to the (S)-enantiomer. The (R)-enantiomer, in contrast, is significantly less active. Researchers utilizing these compounds should be aware of these differences to ensure accurate interpretation of experimental results. The provided data, signaling pathway diagrams, and experimental protocols serve as a comprehensive resource for the scientific community to further explore the therapeutic potential of GSK3β inhibition.

References

(R)-BRD3731: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen synthase kinase 3 (GSK3) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and neuronal function. Its dysregulation has been implicated in a range of pathologies such as neurodegenerative diseases, psychiatric disorders, and cancer.[1] GSK3 exists as two highly homologous isoforms, GSK3α and GSK3β.[1] The development of isoform-selective inhibitors is a key strategy to dissect their individual functions and to develop targeted therapeutics with improved safety profiles. This technical guide provides an in-depth overview of the discovery, development, and biological characterization of (R)-BRD3731, a selective inhibitor of GSK3β.

Discovery and Development History

This compound was first disclosed in the patent US20160375006A1 as a potent inhibitor of GSK3.[2][3] The patent describes a series of compounds, with this compound (referred to as example 273 in the patent) being highlighted for its activity.[2] Subsequent research, notably by Wagner et al. in Science Translational Medicine, further characterized a closely related compound, BRD3731 (example 272 from the same patent), as a selective GSK3β inhibitor. This work underscored the therapeutic potential of targeting GSK3β in specific contexts, such as acute myeloid leukemia (AML). The development of these selective inhibitors was driven by a rational design strategy that exploited a key amino acid difference—an aspartate to glutamate "switch"—within the ATP-binding sites of GSK3β and GSK3α, respectively.

Quantitative Biological Data

The inhibitory activity of this compound and the related compound BRD3731 against GSK3 isoforms has been quantified in various assays. The following table summarizes the key in vitro potency and selectivity data.

| Compound | Target | Assay Type | IC50 | Selectivity (α vs β) | Reference |

| This compound | GSK3β | Enzymatic Assay | 1.05 µM | 6.4-fold | |

| GSK3α | Enzymatic Assay | 6.7 µM | |||

| BRD3731 | GSK3β | Enzymatic Assay | 15 nM | 14.3-fold | |

| GSK3α | Enzymatic Assay | 215 nM | |||

| GSK3β (D133E mutant) | Enzymatic Assay | 53 nM | |||

| GSK3β | Cellular Assay (Kd) | 3.3 µM |

Mechanism of Action and Signaling Pathway

GSK3β is a key regulatory kinase in multiple signaling pathways, most notably the canonical Wnt/β-catenin pathway. In the absence of a Wnt signal, GSK3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK3β by this compound prevents the phosphorylation of β-catenin, leading to its stabilization, nuclear translocation, and the activation of TCF/LEF-mediated transcription of target genes.

GSK3β also phosphorylates a wide array of other substrates involved in various cellular processes. For instance, it phosphorylates the Collapsin Response Mediator Protein 2 (CRMP2), which is involved in neuronal signaling. Inhibition of GSK3β by BRD3731 has been shown to decrease the phosphorylation of CRMP2 in cellular assays.

The following diagram illustrates the central role of GSK3β in the Wnt/β-catenin signaling pathway and the inhibitory effect of this compound.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of scientific findings. The following sections provide protocols for key experiments used in the characterization of this compound and related compounds.

GSK3β Enzymatic Assay

This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against GSK3β.

Materials:

-

Recombinant human GSK3β enzyme

-

GSK3 substrate peptide (e.g., a pre-phosphorylated peptide)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute further in kinase assay buffer.

-

Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of GSK3β enzyme solution to each well.

-

Add 2 µL of a mixture of the GSK3 substrate peptide and ATP to initiate the reaction. The final ATP concentration should be at or near the Km for GSK3β.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Phosphorylated Proteins (p-CRMP2 and p-β-catenin)

This protocol describes the detection of changes in the phosphorylation status of GSK3β substrates in cultured cells following treatment with this compound.

Materials:

-

Cell lines (e.g., SH-SY5Y for CRMP2, HL-60 for β-catenin)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-CRMP2, anti-CRMP2, anti-p-β-catenin (S33/37/T41), anti-β-catenin, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with various concentrations of this compound or DMSO for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody (e.g., anti-p-CRMP2) overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again with TBST and detect the signal using an ECL reagent and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the levels of the phosphorylated protein to the total protein and/or a loading control (e.g., GAPDH).

The following diagram illustrates the general workflow for a western blot experiment.

References

Biological Pathways Modulated by (R)-BRD3731: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-BRD3731 is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β), a serine/threonine kinase implicated in a myriad of cellular processes. Dysregulation of GSK3β activity is associated with numerous pathologies, including neurodegenerative disorders, psychiatric conditions, diabetes, and cancer. This technical guide provides an in-depth overview of the biological pathways affected by this compound, presenting quantitative data on its activity, detailed experimental methodologies for key assays, and visual representations of the modulated signaling cascades. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of selective GSK3β inhibition.

Introduction

Glycogen Synthase Kinase 3 (GSK3) exists as two highly homologous isoforms, GSK3α and GSK3β.[1][2] Unlike most kinases, GSK3 is constitutively active in resting cells and is inactivated upon stimulation by various signaling pathways.[3] Its activity is crucial for regulating a wide array of cellular functions, including metabolism, cell proliferation, differentiation, and apoptosis.[4][5] this compound has emerged as a valuable chemical probe for dissecting the specific roles of the β-isoform. This guide will focus on the primary signaling pathways modulated by the selective inhibition of GSK3β using this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 | Fold Selectivity (GSK3α/GSK3β) | Reference |

| GSK3β | 1.05 µM | ~6.4 | |

| GSK3α | 6.7 µM | ||

| GSK3β | 15 nM | ~14.3 | |

| GSK3α | 215 nM | ||

| GSK3β (D133E mutant) | 53 nM |

Table 2: Cellular Activity

| Assay | Cell Line | Concentration | Effect | Reference |

| CRMP2 Phosphorylation | SH-SY5Y | 1-10 µM | Inhibition | |

| β-catenin (S33/37/T41) Phosphorylation | HL-60 | 20 µM | Decrease | |

| β-catenin (S675) Phosphorylation | HL-60 | 20 µM | Increase | |

| Colony Formation | TF-1 | 10-20 µM | Impaired | |

| Colony Formation | MV4-11 | 10-20 µM | Increased | |

| Nitrite Production (LPS-stimulated) | SIM-A9 | 10 µM | 20.12% inhibition | |

| Nitrite Production (LPS-stimulated) | SIM-A9 | 20 µM | 52.78% inhibition | |

| Nitrite Production (LPS-stimulated) | SIM-A9 | 40 µM | 59.44% inhibition | |

| IL-1β mRNA (LPS-stimulated) | SIM-A9 | 10 µM | 75.67% inhibition | |

| IL-1β mRNA (LPS-stimulated) | SIM-A9 | 20 µM | 92.75% inhibition | |

| IL-6 mRNA (LPS-stimulated) | SIM-A9 | 10 µM | 42.14% inhibition | |

| IL-6 mRNA (LPS-stimulated) | SIM-A9 | 20 µM | 54.57% inhibition | |

| TNF-α mRNA (LPS-stimulated) | SIM-A9 | 10 µM | 40.8% inhibition | |

| TNF-α mRNA (LPS-stimulated) | SIM-A9 | 20 µM | 62.87% inhibition | |

| HO-1 mRNA Expression | SIM-A9 | 10 µM | 36.56% enhancement | |

| HO-1 mRNA Expression | SIM-A9 | 20 µM | 73.99% enhancement | |

| Osgin1 mRNA Expression | SIM-A9 | 10 µM | 125.69% enhancement | |

| Osgin1 mRNA Expression | SIM-A9 | 20 µM | 237.19% enhancement |

Core Signaling Pathways Affected by this compound

This compound primarily impacts cellular signaling by inhibiting GSK3β. This intervention has significant downstream consequences on several key pathways.

Wnt/β-catenin Signaling Pathway

In the absence of a Wnt ligand, GSK3β is a key component of the "destruction complex," which also includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1). This complex facilitates the phosphorylation of β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK3β by this compound prevents the phosphorylation and degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors, leading to the expression of Wnt target genes.

Inflammatory Signaling Pathways

GSK3β plays a complex role in regulating inflammation. It is involved in Toll-like receptor (TLR) signaling, which is critical for the innate immune response. In some contexts, GSK3β activity promotes the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α through the activation of transcription factors like NF-κB. By inhibiting GSK3β, this compound can suppress the inflammatory response, as evidenced by the reduced expression of these cytokines in lipopolysaccharide (LPS)-stimulated microglia.

Nrf2-Mediated Antioxidant Response

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. GSK3β can phosphorylate Nrf2, leading to its nuclear exclusion and subsequent degradation. Inhibition of GSK3β by this compound is therefore expected to promote the nuclear accumulation of Nrf2 and the subsequent transcription of antioxidant response element (ARE)-containing genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound. These are intended as a guide and may require optimization for specific experimental conditions.

In Vitro GSK3β Kinase Assay

This protocol describes a typical in vitro kinase assay to determine the IC50 of an inhibitor against GSK3β.

Materials:

-

Recombinant human GSK3β enzyme

-

GSK3β substrate peptide (e.g., a pre-phosphorylated peptide)

-

This compound

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ATP

-

DTT

-

96-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the kinase buffer, GSK3β substrate peptide, and the diluted this compound or DMSO (for control wells).

-

Add the recombinant GSK3β enzyme to all wells except the "no enzyme" control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Phosphorylated β-catenin

This protocol outlines the steps for detecting changes in the phosphorylation status of β-catenin in cells treated with this compound.

Materials:

-

Cell line of interest (e.g., HL-60)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-β-catenin (S33/37/T41), anti-total-β-catenin, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or DMSO for the desired time.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and a loading control.

Cytokine Quantification by ELISA

This protocol describes how to measure the concentration of pro-inflammatory cytokines in the supernatant of cultured cells.

Materials:

-

Cell line of interest (e.g., SIM-A9 microglia)

-

LPS

-

This compound

-

ELISA kits for IL-1β, IL-6, and TNF-α

-

96-well ELISA plates

-

Plate reader

Procedure:

-

Plate cells and treat with this compound for a specified pre-incubation time.

-

Stimulate the cells with LPS to induce cytokine production.

-

Collect the cell culture supernatant at the end of the incubation period.

-

Perform the ELISA for each cytokine according to the manufacturer's protocol. This typically involves:

-

Coating the plate with a capture antibody.

-

Adding the standards and samples (supernatants).

-

Adding a detection antibody.

-

Adding an enzyme-conjugated secondary antibody.

-

Adding a substrate to produce a colorimetric signal.

-

-

Read the absorbance on a plate reader.

-

Calculate the cytokine concentrations in the samples based on the standard curve.

Conclusion

This compound is a valuable pharmacological tool for investigating the biological functions of GSK3β. Its ability to selectively inhibit this kinase leads to the modulation of critical signaling pathways, including the Wnt/β-catenin, inflammatory, and Nrf2-mediated antioxidant pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore the therapeutic potential of targeting GSK3β in various disease models. Further investigation into the nuanced effects of this compound will undoubtedly continue to illuminate the complex roles of GSK3β in health and disease.

References

- 1. Glycogen Synthase Kinase 3β Modulates the Inflammatory Response Activated by Bacteria, Viruses, and Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. mdpi.com [mdpi.com]

- 4. Targeting Glycogen Synthase Kinase-3β for Therapeutic Benefit against Oxidative Stress in Alzheimer's Disease: Involvement of the Nrf2-ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

(R)-BRD3731: A Technical Guide to its Downstream Signaling Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-BRD3731 is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β), a serine/threonine kinase implicated in a multitude of cellular processes. Dysregulation of GSK3β activity is associated with various pathologies, including neurodegenerative disorders, psychiatric conditions, diabetes, and cancer. This technical guide provides an in-depth overview of the downstream signaling targets of this compound, summarizing key quantitative data, detailing experimental methodologies for target validation, and visualizing the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Quantitative Data Summary

The selective inhibition of GSK3β by this compound has been quantified across various assays and cell lines. The following tables summarize the key inhibitory concentrations and observed effects.

Table 1: Inhibitory Activity of this compound

| Target | IC50 | Selectivity (vs. GSK3α) | Cellular Kd | Reference |

| GSK3β | 15 nM | 14-fold | 3.3 µM | [1] |

| GSK3α | 215 nM | - | - | [1] |

| GSK3β (D133E mutant) | 53 nM | - | - | [1] |

| GSK3β | 1.05 µM | 6.4-fold | - | [2] |

| GSK3α | 6.7 µM | - | - | [2] |

Table 2: Cellular Effects of this compound

| Cell Line | Concentration | Effect | Reference |

| SH-SY5Y | 1-10 µM | Inhibition of CRMP2 phosphorylation | |

| HL-60 | 20 µM | Decrease in β-catenin (S33/37/T41) phosphorylation | |

| HL-60 | 20 µM | Induction of β-catenin (S675) phosphorylation | |

| TF-1 | 10-20 µM | Impaired colony formation | |

| MV4-11 | 10-20 µM | Increased colony-forming ability | |

| SIM-A9 (LPS-stimulated) | 10 µM | 38.11% decrease in CD11b mRNA | |

| SIM-A9 (LPS-stimulated) | 20 µM | 53.23% decrease in CD11b mRNA | |

| SIM-A9 (LPS-stimulated) | 10 µM | 88.58% decrease in Iba1 mRNA | |

| SIM-A9 (LPS-stimulated) | 20 µM | 95.48% decrease in Iba1 mRNA | |

| SIM-A9 (LPS-stimulated) | 10 µM | 40.8% decrease in TNF-α transcripts | |

| SIM-A9 (LPS-stimulated) | 20 µM | 62.87% decrease in TNF-α transcripts | |

| Fmr1 KO mice | 30 mg/kg (i.p.) | Reduction in audiogenic seizures |

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by modulating several key signaling pathways downstream of GSK3β.

Wnt/β-catenin Signaling Pathway

GSK3β is a critical negative regulator of the canonical Wnt signaling pathway. In the absence of a Wnt signal, GSK3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting GSK3β, this compound prevents the phosphorylation of β-catenin, leading to its stabilization, nuclear translocation, and subsequent activation of Wnt target genes.

Caption: Wnt/β-catenin signaling pathway modulation by this compound.

Anti-inflammatory Signaling in Microglia

In the context of neuroinflammation, this compound demonstrates significant anti-inflammatory properties by modulating the NF-κB and Nrf2 signaling pathways in microglia.

References

In Vitro Characterization of (R)-BRD3731: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of (R)-BRD3731, a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β). The information presented herein is intended to support researchers and drug development professionals in understanding the biochemical and cellular activities of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity for GSK3β.

Table 1: Biochemical Activity of this compound

| Target | Assay Type | Parameter | Value | Reference |

| GSK3β (wild-type) | Kinase Assay | IC50 | 15 nM | [1] |

| GSK3α | Kinase Assay | IC50 | 215 nM | [1] |

| GSK3β (D133E mutant) | Kinase Assay | IC50 | 53 nM | [1] |

| GSK3β | Cellular Context | Kd | 3.3 µM | [1] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Concentration | Effect | Reference |

| SH-SY5Y | Western Blot | 1-10 µM | Inhibition of CRMP2 phosphorylation | [1] |

| HL-60 | Western Blot | 20 µM | Decreased β-catenin S33/37/T41 phosphorylation | |

| HL-60 | Western Blot | 20 µM | Induced β-catenin S675 phosphorylation | |

| TF-1 | Colony Formation | 10-20 µM | Impaired colony formation | |

| MV4-11 | Colony Formation | 10-20 µM | Increased colony-forming ability |

Experimental Protocols

This section details the methodologies for the key in vitro assays used to characterize this compound.

GSK3β Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is suitable for determining the IC50 of this compound against GSK3β.

Materials:

-

GSK3β enzyme

-

GSK3 substrate peptide

-

This compound

-

ATP

-

Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in Kinase Reaction Buffer.

-

Kinase Reaction Setup:

-

Add 5 µL of Kinase Reaction Buffer containing the GSK3β enzyme to each well.

-

Add 2.5 µL of the diluted this compound or vehicle control to the respective wells.

-

Initiate the reaction by adding 2.5 µL of a solution containing the GSK3 substrate peptide and ATP. The final ATP concentration should be at or near the Km for the enzyme.

-

-

Incubation: Incubate the reaction plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides the necessary components for the luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Western Blot Analysis of CRMP2 and β-Catenin Phosphorylation

This protocol outlines the general procedure for analyzing changes in the phosphorylation status of Collapsin Response Mediator Protein 2 (CRMP2) and β-catenin in response to this compound treatment.

Materials:

-

Cell lines (e.g., SH-SY5Y, HL-60)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of CRMP2 and β-catenin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture the desired cell line to an appropriate confluency. Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24 hours).

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes.

-

Centrifuge the lysate at high speed to pellet cellular debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Colony Formation Assay

This assay is used to assess the effect of this compound on the anchorage-independent growth of cancer cell lines.

Materials:

-

Cell lines (e.g., TF-1, MV4-11)

-

This compound

-

Cell culture medium and supplements

-

Agar or methylcellulose

-

6-well plates

-

Crystal violet stain

Procedure:

-

Prepare Base Layer: Mix a solution of agar or methylcellulose with cell culture medium to create a semi-solid base layer in each well of a 6-well plate. Allow this layer to solidify.

-

Prepare Cell Layer:

-

Harvest and count the cells.

-

Prepare a single-cell suspension in a mixture of liquid culture medium and a lower concentration of agar or methylcellulose.

-

Incorporate the desired concentrations of this compound or vehicle control into this cell layer mixture.

-

-

Plating: Carefully overlay the cell-containing layer onto the solidified base layer in each well.

-

Incubation: Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 7-10 days, or until colonies are visible.

-

Colony Staining and Counting:

-

Stain the colonies with crystal violet.

-

Wash the plates to remove excess stain.

-

Count the number of colonies in each well using a microscope.

-

-

Analysis: Compare the number and size of colonies in the this compound-treated wells to the vehicle-treated control wells.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a general workflow for its in vitro characterization.

Caption: Wnt/β-catenin signaling pathway modulation by this compound.

Caption: General workflow for the in vitro characterization of this compound.

References

(R)-BRD3731: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-BRD3731, a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β), for its application in neuroscience research. This document collates available data on its mechanism of action, pharmacological properties, and effects in preclinical models, presenting it in a structured format to facilitate further investigation and drug development efforts.

Core Mechanism of Action

This compound is a potent and selective inhibitor of GSK3β, a serine/threonine kinase implicated in a multitude of cellular processes, including neuronal development, plasticity, and inflammation.[1][2][3] GSK3 exists as two highly homologous isoforms, GSK3α and GSK3β.[1][4] While dual inhibitors of GSK3 have been developed, isoform-selective inhibitors like this compound are valuable tools for dissecting the specific roles of GSK3β in physiological and pathological states. The selectivity of this compound for GSK3β allows for a more targeted approach to modulating GSK3 signaling, which is of significant interest in various neurological and psychiatric disorders.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound and its racemate, BRD3731.

Table 1: In Vitro Inhibitory Activity

| Compound | Target | IC50 | Notes | Reference |

| This compound | GSK3β | 1.05 µM | ||

| GSK3α | 6.7 µM | |||

| BRD3731 | GSK3β | 15 nM | 14-fold selectivity for GSK3β over GSK3α. | |

| GSK3α | 215 nM | |||

| GSK3β (D133E mutant) | 53 nM | Reduced potency compared to wild-type. |

Table 2: Cellular Activity

| Compound | Cell Line | Concentration | Effect | Reference |

| BRD3731 | SH-SY5Y | 1-10 µM | Inhibition of CRMP2 phosphorylation. | |

| BRD3731 | HL-60 | 20 µM | Decreased β-catenin (S33/37/T41) phosphorylation. | |

| 20 µM | Induced β-catenin (S675) phosphorylation. | |||

| BRD3731 | SIM-A9 (microglia) | 10 µM | 20.12% inhibition of LPS-stimulated nitrite production. | |

| 20 µM | 52.78% inhibition of LPS-stimulated nitrite production. | |||

| 40 µM | 59.44% inhibition of LPS-stimulated nitrite production. | |||

| 10 µM | 75.67% inhibition of LPS-induced IL-1β mRNA. | |||

| 20 µM | 92.75% inhibition of LPS-induced IL-1β mRNA. | |||

| 10 µM | 42.14% inhibition of LPS-induced IL-6 mRNA. | |||

| 20 µM | 54.57% inhibition of LPS-induced IL-6 mRNA. | |||

| 10 µM | 40.8% inhibition of LPS-induced TNF-α mRNA. | |||

| 20 µM | 62.87% inhibition of LPS-induced TNF-α mRNA. | |||

| 20 µM | 89.57% reduction in LPS-elevated IL-1β protein. | |||

| 20 µM | 47.85% reduction in LPS-elevated IL-6 protein. | |||

| 20 µM | 74.62% reduction in LPS-elevated TNF-α protein. |

Table 3: In Vivo Activity

| Compound | Animal Model | Dose | Effect | Reference |

| BRD3731 | Fmr1 KO mice | 30 mg/kg (i.p.) | Reduction of audiogenic seizures. |

Signaling Pathways

GSK3β is a critical regulatory kinase in multiple signaling pathways. Inhibition of GSK3β by this compound is expected to modulate these pathways, leading to various downstream effects.

GSK3β Signaling and Regulation

GSK3β activity is regulated by phosphorylation. Phosphorylation at Tyr216 is required for its activation, while phosphorylation at Ser9 by kinases such as Akt leads to its inactivation. This compound acts as an ATP-competitive inhibitor, directly targeting the kinase activity of GSK3β.

Caption: Regulation of GSK3β activity and its inhibition by this compound.

Wnt/β-catenin Signaling Pathway

In the absence of a Wnt signal, GSK3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK3β by this compound prevents β-catenin phosphorylation, leading to its stabilization, nuclear translocation, and subsequent transcription of target genes.

Caption: Modulation of the Wnt/β-catenin pathway by this compound.

Experimental Protocols and Summaries

Detailed, step-by-step experimental protocols for studies involving this compound are not extensively published. However, the following summaries provide an overview of the methodologies used in key experiments.

In Vitro Kinase Assays

-

Objective: To determine the IC50 values of this compound and BRD3731 against GSK3α and GSK3β.

-

Methodology: While the specific assay format is not detailed in the provided search results, such experiments typically involve incubating the recombinant kinase with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the inhibitor. The kinase activity is then measured, often by quantifying the amount of phosphorylated substrate, to determine the concentration of inhibitor required for 50% inhibition.

Cellular Assays in SH-SY5Y and HL-60 Cells

-

Objective: To assess the effect of BRD3731 on downstream targets of GSK3β.

-

Cell Lines: SH-SY5Y (human neuroblastoma) and HL-60 (human promyelocytic leukemia).

-

Treatment: Cells were treated with BRD3731 at concentrations of 1-10 µM in SH-SY5Y cells and 20 µM in HL-60 cells.

-

Endpoint Analysis: The phosphorylation status of GSK3β substrates, such as CRMP2 and β-catenin, was determined, likely using Western blotting with phospho-specific antibodies.

Anti-inflammatory Effects in Microglia

-

Objective: To investigate the anti-inflammatory properties of BRD3731 in microglia.

-

Cell Line: SIM-A9 (murine microglia).

-

Experimental Workflow:

-

SIM-A9 cells were treated with various concentrations of BRD3731 (10, 20, 40 µM).

-

Cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

The levels of inflammatory mediators were quantified.

-

-

Endpoint Analysis:

-

Nitrite Production: Measured as an indicator of nitric oxide production.

-

mRNA Expression: Levels of pro-inflammatory cytokine (IL-1β, IL-6, TNF-α) mRNA were quantified using RT-qPCR.

-

Protein Expression: Levels of secreted cytokines were likely measured by ELISA or similar immunoassays.

-

Cell Viability: An MTT assay was used to assess the cytotoxicity of the compound.

-

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

In Vivo Assessment in a Mouse Model of Fragile X Syndrome

-

Objective: To evaluate the in vivo efficacy of BRD3731 in a mouse model of a neurodevelopmental disorder.

-

Animal Model: Fmr1 knockout (KO) mice, a model for Fragile X syndrome.

-

Treatment: A single intraperitoneal (i.p.) injection of BRD3731 at a dose of 30 mg/kg.

-

Endpoint: The effect on audiogenic seizures (seizures induced by loud noise) was assessed.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the role of GSK3β in the central nervous system. Its selectivity allows for a more precise interrogation of GSK3β-mediated signaling pathways compared to dual GSK3α/β inhibitors. The available data demonstrates its ability to engage cellular targets and exert anti-inflammatory and neuroprotective effects in preclinical models.

Future research should focus on:

-

Elucidating the detailed pharmacokinetic and pharmacodynamic properties of this compound.

-

Expanding in vivo studies to other models of neurological and psychiatric disorders where GSK3β is implicated, such as Alzheimer's disease, mood disorders, and schizophrenia.

-

Publishing detailed experimental protocols to enhance reproducibility and facilitate further research by the scientific community.

This guide provides a comprehensive summary of the current knowledge on this compound. As research progresses, this information will be crucial for the potential translation of selective GSK3β inhibition into therapeutic strategies for a range of neurological conditions.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms and Therapeutic Implications of GSK-3 in Treating Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Introduction: Glycogen Synthase Kinase-3 (GSK-3) as a Therapeutic Target in CNS Disorders

An in-depth technical guide on the therapeutic potential of (R)-BRD3731 and its related compound, BRD3731, in CNS disorders, designed for researchers, scientists, and drug development professionals.

Glycogen Synthase Kinase-3 (GSK-3) is a highly conserved serine/threonine kinase integral to a multitude of cellular processes, including metabolism, cell cycle regulation, and neuronal development.[1][2] In mammals, GSK-3 exists as two isoforms, GSK-3α and GSK-3β, encoded by distinct genes but sharing 95% identity within their kinase domains.[3][4] Unlike many kinases that are activated by signaling events, GSK-3 is constitutively active in resting cells and is primarily regulated through inhibition.[1]

Hyperactivity of GSK-3, particularly the GSK-3β isoform, has been strongly implicated in the pathophysiology of numerous Central Nervous System (CNS) disorders. Elevated GSK-3β activity is associated with neurodegeneration, mood and psychiatric disorders, and neurodevelopmental conditions. This hyperactivity can lead to detrimental downstream effects, including hyperphosphorylation of the tau protein (a hallmark of Alzheimer's disease), disruption of Wnt/β-catenin signaling, impaired neurogenesis, and altered synaptic plasticity. Consequently, the selective inhibition of GSK-3β has emerged as a promising therapeutic strategy for a range of neurological and psychiatric conditions.

BRD3731 and this compound: Selective GSK-3β Inhibitors

BRD3731 is a potent and selective inhibitor of GSK-3β. It belongs to the pyrazolodihydropyridine class of compounds and functions as an ATP-competitive inhibitor. Preclinical research has primarily utilized the compound identified as BRD3731, which demonstrates high selectivity for the β-isoform over the α-isoform. The specific enantiomer, this compound, has also been characterized. Both compounds originate from the same patent, with BRD3731 listed as example 272 and this compound as example 273.

Mechanism of Action

The primary mechanism of action for BRD3731 is the direct inhibition of GSK-3β's kinase activity. By blocking the ATP-binding site, it prevents the phosphorylation of downstream substrates. GSK-3β is a critical negative regulator in the canonical Wnt signaling pathway; its inhibition leads to the stabilization and nuclear accumulation of β-catenin, which in turn activates the transcription of Wnt target genes.

Furthermore, GSK-3β phosphorylates numerous neuronal proteins. Inhibition by BRD3731 has been shown to decrease the phosphorylation of Collapsin Response Mediator Protein 2 (CRMP2), a protein involved in axonal growth and microtubule dynamics. This modulation of key neuronal substrates underlies its potential to correct pathophysiological signaling in various CNS disorders. In microglia, selective GSK-3β inhibition by BRD3731 elicits an anti-inflammatory response, highlighting another potential therapeutic mechanism.

Preclinical Evidence in CNS Disorders

Preclinical studies have demonstrated the therapeutic potential of BRD3731 in animal models of several CNS disorders.

Fragile X Syndrome

Fragile X syndrome (FXS) is a genetic disorder that causes intellectual disability and behavioral challenges. In the Fmr1 knockout (KO) mouse model of FXS, systemic administration of BRD3731 was shown to produce a significant therapeutic effect. A single intraperitoneal injection of BRD3731 (30 mg/kg) robustly reduced the incidence of audiogenic (sound-induced) seizures, a key phenotype in this model.

Schizophrenia

Alterations in GSK-3 signaling pathways are linked to the pathophysiology of schizophrenia. In a mouse model relevant to schizophrenia that features NMDA receptor hypofunction (Grin1 mutant mice), GSK-3β inhibition reversed deficits in cortical gamma oscillations. Loss of GSK-3β in GABAergic neurons was sufficient to correct these electrophysiological abnormalities and associated cognitive dysfunctions, suggesting that pharmacological inhibitors like BRD3731 could have therapeutic benefits.

Other Potential Applications

Given the central role of GSK-3β in neuro-inflammation, neurodegeneration, and mood regulation, BRD3731 has been proposed as a potential therapeutic agent for post-traumatic stress disorder (PTSD), mood disorders, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Quantitative Data Summary

The following tables summarize the available quantitative data for BRD3731 and its R-enantiomer.

Table 1: In Vitro Potency and Selectivity

| Compound | Target | Assay Type | Value | Selectivity (α vs β) | Reference |

|---|---|---|---|---|---|

| BRD3731 | GSK-3β | IC₅₀ | 15 nM | 14-fold | |

| GSK-3α | IC₅₀ | 215 nM | |||

| GSK-3β | Kd (cellular) | 3.3 µM | |||

| This compound | GSK-3β | IC₅₀ | 1.05 µM | 6.4-fold |

| | GSK-3α | IC₅₀ | 6.7 µM | | |

Table 2: Effective Concentrations in Cellular Assays

| Compound | Cell Line | Effect | Concentration | Reference |

|---|---|---|---|---|

| BRD3731 | SH-SY5Y | Inhibition of CRMP2 phosphorylation | 1-10 µM | |

| HL-60 | Decrease β-catenin (S33/37/T41) phosphorylation | 20 µM |

| | BV2 Microglia | Inhibition of IL-6 mRNA levels | 10-20 µM | |

Table 3: In Vivo Efficacy Data

| Compound | Animal Model | Disorder | Dose & Route | Endpoint | Result | Reference |

|---|

| BRD3731 | Fmr1 KO Mice | Fragile X Syndrome | 30 mg/kg; i.p. | Audiogenic Seizures | Reduction in seizure incidence | |

Key Experimental Methodologies

In Vitro Kinase Assays (IC₅₀ Determination)

The half-maximal inhibitory concentration (IC₅₀) values for BRD3731 against GSK-3α and GSK-3β were likely determined using standard biochemical kinase assays. These assays typically involve incubating the recombinant kinase with a specific substrate (e.g., a peptide) and ATP (often radiolabeled [γ-³³P]ATP). The inhibitor is added at varying concentrations, and the kinase activity is measured by quantifying the amount of phosphorylated substrate. The IC₅₀ is then calculated from the resulting dose-response curve.

Cellular Phosphorylation Assays

-

Target Cells: Human neuroblastoma SH-SY5Y cells or leukemia HL-60 cells were used.

-

Treatment: Cells were incubated with BRD3731 at specified concentrations (e.g., 1-20 µM) for a set duration (e.g., 24 hours).

-

Analysis: Whole-cell lysates were collected and analyzed by Western blotting. Specific antibodies against phosphorylated forms of target proteins (e.g., phospho-CRMP2, phospho-β-catenin at S33/37/T41) and total proteins were used to determine the effect of the inhibitor on the phosphorylation status of GSK-3β substrates.

Animal Model of Fragile X Syndrome

-

Animal Model: Fmr1 knockout (KO) mice, which lack the FMRP protein, were used. These mice exhibit phenotypes relevant to human FXS, including susceptibility to audiogenic seizures.

-

Drug Administration: BRD3731 was dissolved in a suitable vehicle and administered via intraperitoneal (i.p.) injection at a dose of 30 mg/kg.

-

Behavioral Testing: Following drug administration, mice were exposed to a high-intensity acoustic stimulus to induce seizures. The incidence and severity of seizures were recorded and compared between the vehicle-treated and BRD3731-treated groups to assess the compound's anti-seizure efficacy.

Signaling Pathways and Visualizations

// Connections Wnt -> Wnt_Receptor [label="binds"]; Wnt_Receptor -> GSK3B [label="inhibits", color="#EA4335", style=dashed]; Akt -> GSK3B_i [label="phosphorylates (Ser9)\n& inactivates", color="#EA4335"];

BRD3731 -> GSK3B [label="inhibits", color="#EA4335", penwidth=2];

GSK3B -> BetaCatenin [label="phosphorylates", color="#34A853"]; BetaCatenin -> Degradation [label="leads to"]; GSK3B -> CRMP2 [label="phosphorylates", color="#34A853"]; GSK3B -> Tau [label="phosphorylates", color="#34A853"];